Hydrogen-Bond Donor/Acceptor Profile Differentiates Target Compound from Halogenated and Heteroaryl Oxalamide Analogs
The target compound presents a hydrogen-bond donor count (HBD = 3) and acceptor count (HBA = 5) that distinguish it from the closest commercially available N2-substituted analogs. This profile arises from the tertiary alcohol on the N1 substituent, which is absent in analogs lacking the 2-hydroxy-2-methyl motif. Relative to N1-(3-fluorophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide, which adds a fluorine HBA (HBA = 6) but retains HBD = 3, the target compound has a lower topological polar surface area and reduced halogen-associated lipophilicity . Compared with N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-phenyloxalamide (CAS 1396799-53-3, MW = 342.4), the target compound is 76 Da lighter and has fewer aromatic carbons, potentially conferring superior aqueous solubility and membrane permeability characteristics relevant to cell-based assay compatibility . No experimental logP, solubility, or permeability data were identified for this compound in any public database as of the search date.
| Evidence Dimension | Hydrogen-bond donor (HBD) and acceptor (HBA) counts, molecular weight (MW), and estimated topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBD = 3; HBA = 5; MW = 266.29 g·mol⁻¹; tPSA ≈ 83.6 Ų (calculated from SMILES) |
| Comparator Or Baseline | N1-(3-fluorophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide: HBD = 3; HBA = 6; MW ≈ 284.3 g·mol⁻¹; tPSA ≈ 83.6 Ų. N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-phenyloxalamide (CAS 1396799-53-3): HBD = 3; HBA = 5; MW = 342.4 g·mol⁻¹; tPSA ≈ 83.6 Ų. |
| Quantified Difference | ΔMW = −18.0 g·mol⁻¹ vs. 3-fluorophenyl analog; ΔMW = −76.1 g·mol⁻¹ vs. 4-methoxyphenylmethyl analog. HBA differs by −1 vs. fluorinated analog. |
| Conditions | Computed from molecular structures (InChI/SMILES); tPSA estimated via fragment-based contribution method. No experimental logP or solubility data available. |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the absence of halogen atoms and lower molecular weight relative to extended-aryl analogs may translate into more favorable starting-point physicochemical properties for lead optimization, though experimental confirmation is absent and must be independently generated.
